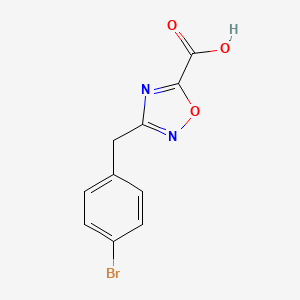![molecular formula C15H12F2O3 B1391685 Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate CAS No. 1259143-67-3](/img/structure/B1391685.png)
Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate
Descripción general
Descripción
“Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate” is a chemical compound with the molecular formula C15H12F2O3 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate” can be represented by the InChI code: 1S/C15H12F2O3/c1-19-15(18)11-4-2-3-10(7-11)9-20-14-6-5-12(16)8-13(14)17/h2-8H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate” has a molecular weight of 278.25 g/mol . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds . Its exact mass and monoisotopic mass are both 278.07545056 g/mol . The compound’s topological polar surface area is 35.5 Ų, and it has 20 heavy atoms . Its XLogP3-AA is 3.4 .Aplicaciones Científicas De Investigación
Interaction with Sulfur Tetrafluoride
Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate, through its interaction with sulfur tetrafluoride in anhydrous hydrogen fluoride, has been explored for the synthesis of fluorine-containing analogues of salicylic acid. This process involves transforming methyl 3,4-bis(trifluoroacetoxy)benzoate into methyl 3,4-bis(pentafluoroethoxy)benzoate with a high yield (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives
This compound has been used in a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, potentially serving as synthetic building blocks for new pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Novel Friedel–Crafts Acylation
Methyl benzoate, closely related to methyl 3-[(2,4-difluorophenoxy)methyl]benzoate, has been used in a novel Friedel–Crafts acylation reaction with aromatic compounds to yield benzophenone derivatives, indicating potential applications in organic synthesis (Hwang, Prakash, & Olah, 2000).
Synthesis of CK1 Inhibitors for Alzheimer's Disease Imaging
Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate derivatives have been synthesized as potential positron emission tomography (PET) radiotracers for imaging in Alzheimer's disease research, illustrating its role in developing diagnostic tools (Gao, Wang, & Zheng, 2018).
Reduction Studies on Yttrium Oxide
Its reduction on Yttrium oxide, studied through infrared spectroscopy, has contributed to understanding the catalytic processes involving benzoate esters, which could impact the development of new catalysts (King & Strojny, 1982).
Propiedades
IUPAC Name |
methyl 3-[(2,4-difluorophenoxy)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-15(18)11-4-2-3-10(7-11)9-20-14-6-5-12(16)8-13(14)17/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUXITXPSNVNBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391605.png)


![(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391609.png)









